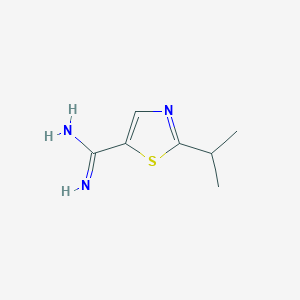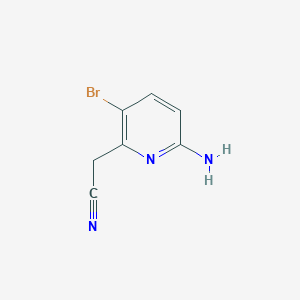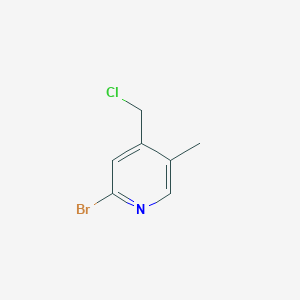
Cinnolin-6-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnolin-6-ylmethanol is a compound that belongs to the cinnoline family, which is a class of bicyclic heterocycles containing two nitrogen atoms in a six-membered ring. Cinnoline derivatives are known for their diverse pharmacological activities and are used in various scientific research fields, including medicinal chemistry, due to their potential therapeutic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cinnoline derivatives, including cinnolin-6-ylmethanol, can be achieved through various methods. One common approach is the Widman–Stoermer synthesis, which involves the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite . Another method is the Borsche cinnoline synthesis, which involves the cyclization of o-aminobenzyl alcohol derivatives .
Industrial Production Methods: Industrial production methods for cinnoline derivatives often involve the dehydrogenation of dihydrocinnoline with freshly precipitated mercuric oxide . This method allows for the efficient production of cinnoline compounds on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions: Cinnolin-6-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties or to create new derivatives for research purposes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrochloric acid, sodium nitrite, and mercuric oxide . Reaction conditions often involve specific temperatures and solvents to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield cinnoline-6-carboxylic acid derivatives, while substitution reactions can produce various substituted cinnoline compounds .
Wissenschaftliche Forschungsanwendungen
Cinnolin-6-ylmethanol and its derivatives have a wide range of scientific research applications. In medicinal chemistry, they are studied for their potential as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor agents . These compounds are also used as synthetic intermediates and chemical probes in various biological studies .
Wirkmechanismus
The mechanism of action of cinnolin-6-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, cinnoline derivatives bearing sulphonamide moieties have been shown to exhibit antimicrobial and antifungal activities by interacting with microbial cell membranes and enzymes . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Cinnolin-6-ylmethanol can be compared with other similar compounds, such as quinoline, isoquinoline, and phthalazine. These compounds share structural similarities but differ in their pharmacological properties and applications . For example, quinoline derivatives are well-known for their antimalarial activity, while cinnoline derivatives are more diverse in their pharmacological activities .
List of Similar Compounds:- Quinoline
- Isoquinoline
- Phthalazine
- Quinoxaline
- Quinazoline
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its diverse chemical reactions, wide range of applications, and unique mechanism of action make it a valuable compound for further study and development.
Eigenschaften
Molekularformel |
C9H8N2O |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
cinnolin-6-ylmethanol |
InChI |
InChI=1S/C9H8N2O/c12-6-7-1-2-9-8(5-7)3-4-10-11-9/h1-5,12H,6H2 |
InChI-Schlüssel |
JQCMRIBLFVIQME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=N2)C=C1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![8-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B15223646.png)



